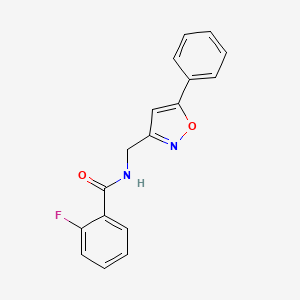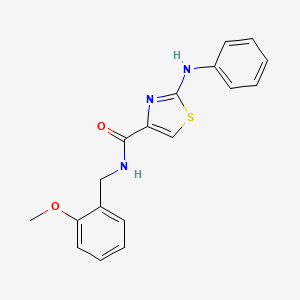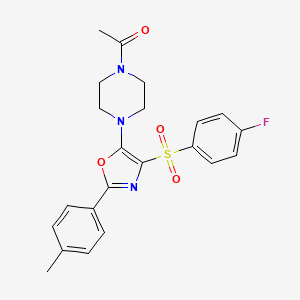![molecular formula C22H19NO6 B2715050 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one CAS No. 2034475-20-0](/img/structure/B2715050.png)
4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a pyrrolidin-1-yl group, an oxoethoxy group, and a 2H-chromen-2-one group . These groups are common in many organic compounds and can contribute to the compound’s physical and chemical properties.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallography can also be used to determine the molecular geometry .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, the benzo[d][1,3]dioxol-5-yl group can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the thermal decomposition behavior of a compound can be studied by thermogravimetric analysis .Aplicaciones Científicas De Investigación
Nonlinear Optical Applications
The compound has been studied for its third-order nonlinear optical properties . Nonlinear optical (NLO) materials have broad applications in molecular electronics, photonics, optical computing, and optical communications . The compound’s nonlinear optical susceptibility, nonlinear refractive index, and nonlinear optical absorption coefficient were estimated, suggesting promising NLO applications .
Organic Synthesis
Organoselenium compounds, which incorporate benzo[d][1,3]dioxole subunits, have been explored due to their potential applications in organic synthesis . The compound’s structural versatility makes it a valuable asset in the creation of new organic frameworks .
Pharmaceutics
Organoselenium compounds, including those with benzo[d][1,3]dioxole subunits, have been investigated for their potential applications in pharmaceutics . These compounds have been found to act as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immuno-modulators .
Ligand Chemistry
Organoselenium compounds have been used in ligand chemistry . The unique properties of these compounds make them suitable for the synthesis of complex molecules .
Semiconducting Materials
Organoselenium compounds have been used in the development of semiconducting materials . These materials have applications in various fields, including electronics and photonics .
Biochemistry
Organoselenium compounds have been studied for their applications in biochemistry . These compounds have been found to play crucial roles in various biological processes .
Catalysis
Organoselenium compounds have been used as catalysts in various chemical reactions . These compounds can enhance the efficiency and selectivity of these reactions .
Anticancer Evaluation
The compound has been evaluated for its anticancer properties . Data obtained revealed that it exhibited good selectivity between cancer cells and normal cells .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-oxoethoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO6/c24-21(12-26-19-10-22(25)29-17-4-2-1-3-16(17)19)23-8-7-15(11-23)14-5-6-18-20(9-14)28-13-27-18/h1-6,9-10,15H,7-8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSLKWZJGFLNLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)COC4=CC(=O)OC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2714967.png)

![2-(2,3-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2714969.png)
![N-(2-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2714970.png)
![2-[3-(1-Cyanoethoxy)phenyl]acetic acid](/img/structure/B2714971.png)
![4-(4-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2714972.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2714974.png)

![3-(2-fluorobenzyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714976.png)


![4-chloro-N-[(Z)-2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)ethenyl]aniline](/img/structure/B2714984.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methoxybenzamide hydrochloride](/img/structure/B2714985.png)
![N-[3-[(4-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2714988.png)